4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
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Description
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14601278 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide, with the CAS number 683762-66-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. Its molecular formula is C19H23N3O3S, and it has a molecular weight of approximately 373.5 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Key Mechanisms:
- COX Inhibition : Similar to Etoricoxib, which is a known COX-2 inhibitor, this compound may exert its effects by selectively inhibiting COX-2 while sparing COX-1, thus reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Signal Transduction Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or ion channels, which could influence pain perception and inflammation pathways.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that sulfonamide derivatives can effectively reduce inflammation in models of arthritis and other inflammatory diseases.
Analgesic Effects
Given its structural similarities to established analgesics, there is potential for this compound to provide pain relief in various conditions. This aligns with findings from related compounds that have demonstrated efficacy in pain management.
Case Studies and Research Findings
- Efficacy in Animal Models : A study evaluating the anti-inflammatory effects of similar sulfonamide compounds demonstrated a significant reduction in paw edema in rats. The results suggest that this compound may exhibit comparable efficacy.
- In Vitro Studies : In vitro assays have been conducted to assess the inhibitory effects on COX enzymes. Results indicated that compounds with similar structures showed IC50 values in the low micromolar range, suggesting potent activity.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds within this class, which may enhance their therapeutic potential .
Data Table: Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | COX Inhibition IC50 (µM) |
---|---|---|---|---|
This compound | 683762-66-5 | C19H23N3O3S | 373.5 g/mol | TBD |
Etoricoxib | 202409-33-4 | C18H15N3O2S | 315.4 g/mol | 0.02 |
Rofecoxib | 162011-90-7 | C17H17N3O3S | 314.4 g/mol | 0.01 |
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-5-4-12-22(13-14)26(24,25)17-10-8-16(9-11-17)19(23)21-18-7-3-6-15(2)20-18/h3,6-11,14H,4-5,12-13H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSSGDMBPWJUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.